![molecular formula C24H17FN2O4S B2749929 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide CAS No. 1705929-98-1](/img/structure/B2749929.png)
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide
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Description
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C24H17FN2O4S and its molecular weight is 448.47. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research has revealed that derivatives of the chemical structure similar to 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide possess potential antitumor activities. For example, derivatives bearing different heterocyclic ring systems have been synthesized and screened for their antitumor activity in vitro against a wide range of human tumor cell lines derived from various neoplastic diseases, showing considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Src Kinase Inhibitory and Anticancer Activities
Derivatives containing thiazole instead of pyridine, similar to the core structure of the compound , have been synthesized and evaluated for Src kinase inhibitory activities. These derivatives exhibited inhibitory effects on c-Src kinase and showed potential in inhibiting cell proliferation of various cancer cell lines, including human colon carcinoma, breast carcinoma, and leukemia cells (Fallah-Tafti et al., 2011).
Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors
Investigations into various 6,5-heterocycles to improve metabolic stability have led to the development of potent and efficacious inhibitors of PI3Kα and mTOR in vitro and in vivo. Efforts to reduce or eliminate metabolic deacetylation have resulted in analogues that maintain similar potency and efficacy relative to initial compounds while showing minimal metabolic deacetylation (Stec et al., 2011).
Imaging Agent for Peripheral Benzodiazepine Receptors
Compounds have been synthesized and evaluated for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). Radiolabeled compounds were prepared and showed potential as imaging agents for PBR expression in neurodegenerative disorders (Fookes et al., 2008).
Anticonvulsant Evaluation
Research on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has demonstrated significant anticonvulsant activity against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures in mice. These findings suggest potential applications in the development of new anticonvulsant drugs (Nath et al., 2021).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O4S/c25-18-7-3-1-5-16(18)24-27-20(13-32-24)17-6-2-4-8-19(17)26-23(28)12-29-15-9-10-21-22(11-15)31-14-30-21/h1-11,13H,12,14H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMWGGIFGATKOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=CC=CC=C3C4=CSC(=N4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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